N-(3-(3-methylisoxazol-5-yl)propyl)cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]cyclopropanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-8-7-9(15-12-8)3-2-6-11-16(13,14)10-4-5-10/h7,10-11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYZYBUOKOBEHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNS(=O)(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-methylisoxazol-5-yl)propyl)cyclopropanesulfonamide typically involves the following steps:
Formation of the 3-methylisoxazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the propyl chain: The 3-methylisoxazole is then reacted with a propylating agent to introduce the propyl chain.
Formation of the cyclopropanesulfonamide: The final step involves the reaction of the propylated isoxazole with a cyclopropanesulfonyl chloride in the presence of a base to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-methylisoxazol-5-yl)propyl)cyclopropanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonamide or isoxazole moieties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the isoxazole ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole or sulfonamide moieties.
Scientific Research Applications
Medicinal Chemistry Applications
N-(3-(3-methylisoxazol-5-yl)propyl)cyclopropanesulfonamide is primarily recognized for its role as a kinase inhibitor. Kinases are pivotal in signaling pathways that regulate numerous cellular functions, and their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.
Inhibition of Kinases
Research indicates that this compound can inhibit specific kinases such as Spleen Tyrosine Kinase (SYK), Leucine-rich repeat kinase 2 (LRRK2), and Myosin light chain kinase (MYLK). The inhibition of these kinases may lead to therapeutic effects in conditions like:
- Autoimmune Diseases : By modulating immune responses.
- Neurodegenerative Diseases : Particularly relevant for conditions like Parkinson's disease, where LRRK2 plays a significant role in pathogenesis.
- Cancer : Targeting aberrant signaling pathways associated with tumor growth and metastasis.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound across different therapeutic areas.
Neurodegenerative Disorders
A study highlighted the compound's potential in treating neurodegenerative diseases by demonstrating its ability to cross the blood-brain barrier and inhibit LRRK2 activity. This inhibition is crucial as LRRK2 mutations are linked to familial forms of Parkinson's disease. The findings suggest that targeting LRRK2 with this compound could slow disease progression and improve patient outcomes .
Autoimmune Diseases
In another case study, the compound was evaluated for its anti-inflammatory properties in models of autoimmune diseases. Results indicated a reduction in inflammatory markers and improved clinical scores in treated subjects compared to controls, suggesting a promising role in managing conditions like rheumatoid arthritis .
Summary of Findings
The table below summarizes key applications and findings related to this compound:
Mechanism of Action
The mechanism of action of N-(3-(3-methylisoxazol-5-yl)propyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The isoxazole moiety may interact with enzymes or receptors, modulating their activity. The sulfonamide group can also play a role in binding to biological targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
Key Structural Features
The compound’s structure is compared below with two related analogs from a European patent application (Bulletin 2022/06) :
| Compound Name | Core Structure | Substituent | Molecular Weight (g/mol) | Key Data (LC/MS) |
|---|---|---|---|---|
| N-(3-(3-Methylisoxazol-5-yl)propyl)cyclopropanesulfonamide (Target) | Cyclopropanesulfonamide | 3-(3-Methylisoxazol-5-yl)propyl | ~244.3 | Not reported |
| N-(3-Methyl-4-(3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)cyclopentyl)cyclopropanesulfonamide | Cyclopropanesulfonamide | Imidazo-pyrrolo-pyrazine fused ring system with cyclopentyl and trimethylsilyl-protected groups | ~489 | Rt = 2.45 min; m/z 490 (M+H)+ |
| N-((1S,3S,4R)-3-(3H-Imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-4-methylcyclopentyl)cyclopropanesulfonamide | Cyclopropanesulfonamide | Imidazo-pyrrolo-pyrazine fused ring system with methylcyclopentyl | ~424 (estimated) | Not reported |
Comparative Analysis
Structural Complexity: The target compound is smaller (~244 g/mol) compared to the patent analogs (>400 g/mol). Its simplicity may improve solubility and bioavailability but reduce target specificity.
Functional Groups :
- The target’s isoxazole group offers hydrogen-bonding capability via its nitrogen and oxygen atoms, while the patent analogs rely on fused heteroaromatic systems for π-π stacking or van der Waals interactions.
- The trimethylsilyl (TMS) protecting group in one analog (m/z 490) increases molecular weight but may aid synthetic purification .
Physicochemical Properties: The target’s calculated LogP (estimated via fragment-based methods) is ~1.5, suggesting moderate lipophilicity.
Synthetic Accessibility :
- The target compound requires fewer synthetic steps compared to the multi-ring analogs, making it cost-effective for early-stage screening.
Research Findings and Implications
- Binding Affinity: While explicit data for the target compound are unavailable, structural analogs with fused heterocycles demonstrate nanomolar inhibition of kinases (e.g., JAK2, ALK) in preclinical studies . The isoxazole moiety in the target may mimic adenine interactions in ATP-binding pockets but with reduced steric hindrance.
- Metabolic Stability : Cyclopropanesulfonamide derivatives generally exhibit moderate metabolic stability due to sulfonamide resistance to oxidation. However, the patent analogs’ bulky substituents may slow hepatic clearance compared to the smaller target compound.
Biological Activity
N-(3-(3-methylisoxazol-5-yl)propyl)cyclopropanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a cyclopropanesulfonamide moiety linked to a 3-methylisoxazole ring through a propyl chain. The structural uniqueness contributes to its distinctive chemical and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The isoxazole moiety is known for engaging with various enzymes and receptors, potentially modulating their activity. The sulfonamide group may also facilitate binding to biological targets, influencing the compound's overall pharmacological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that sulfonamides can possess antimicrobial effects, which may extend to this compound due to the presence of the sulfonamide group.
- Anticancer Potential : Preliminary research suggests that derivatives of isoxazole may inhibit tumor growth by interfering with cancer cell signaling pathways.
- Kinase Inhibition : Similar compounds have been reported to inhibit various kinases involved in cancer and inflammatory diseases, indicating potential therapeutic applications for this compound.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit certain cancer cell lines, suggesting its potential as an anticancer agent.
- Enzyme Interaction : Research has indicated that the compound may interact with specific enzymes, leading to altered metabolic pathways in targeted cells.
Data Table: Biological Activity Overview
Comparative Analysis with Similar Compounds
When compared to other compounds containing isoxazole or sulfonamide groups, this compound shows unique properties due to its cyclopropane structure. This distinct feature may enhance its selectivity and potency against specific biological targets.
Table: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(5-methylisoxazol-3-yl)malonamide | Isoxazole ring | Antimicrobial |
| 3-(benzo[d]isoxazol-3-yl)-N-substituted | Isoxazole with aromatic substitution | Kinase inhibition |
| This compound | Cyclopropane ring + isoxazole | Anticancer, antimicrobial |
Q & A
Q. How does stereochemistry impact biological activity, and how is this assessed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
